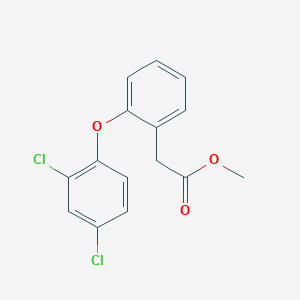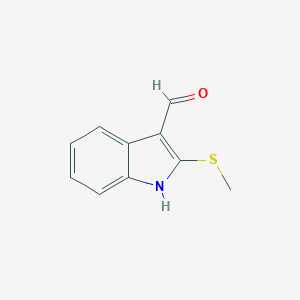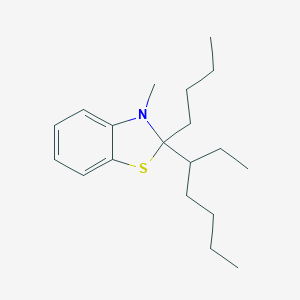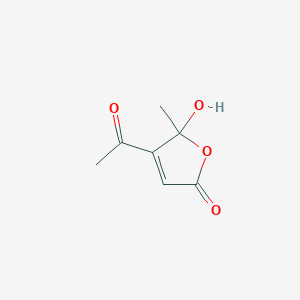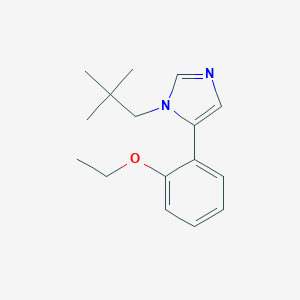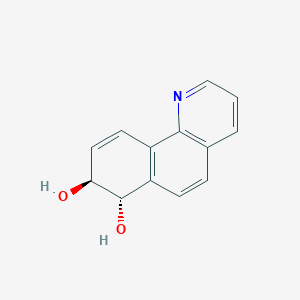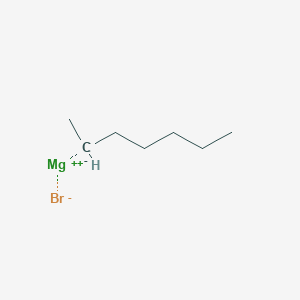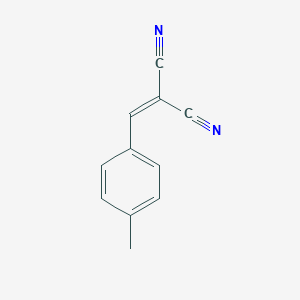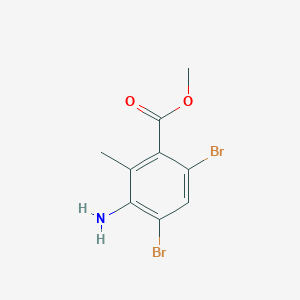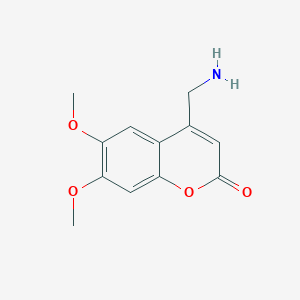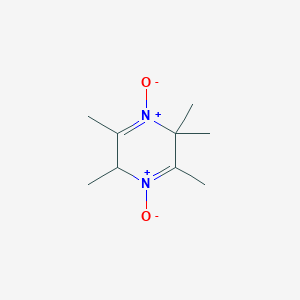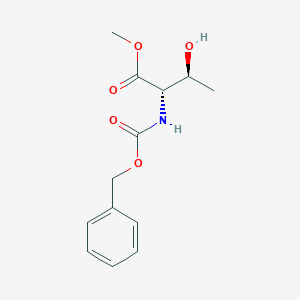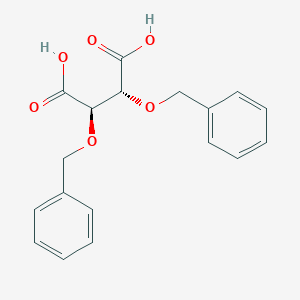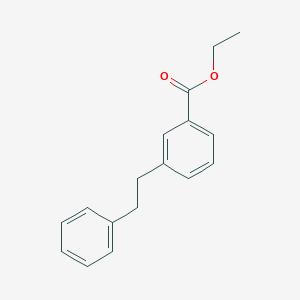
4,6-Dimethoxypyrimidin-2-yl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethoxypyrimidin-2-yl methanesulfonate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of pyrimidine, which is a heterocyclic organic compound that plays a vital role in the synthesis of nucleic acids.
Applications De Recherche Scientifique
4,6-Dimethoxypyrimidin-2-yl methanesulfonate has various scientific research applications, including its use as a building block in the synthesis of nucleoside analogs. This compound has also been used in the development of new drugs for the treatment of various diseases, including cancer, viral infections, and autoimmune disorders. Additionally, it has been used as a research tool for studying the mechanism of action of various enzymes and proteins.
Mécanisme D'action
The mechanism of action of 4,6-Dimethoxypyrimidin-2-yl methanesulfonate involves its ability to inhibit the activity of enzymes and proteins. This compound acts as a competitive inhibitor, binding to the active site of enzymes and preventing their activity. It has been shown to inhibit the activity of various enzymes, including kinases and phosphatases.
Effets Biochimiques Et Physiologiques
4,6-Dimethoxypyrimidin-2-yl methanesulfonate has various biochemical and physiological effects, including its ability to inhibit the proliferation of cancer cells. This compound has also been shown to have antiviral and immunomodulatory effects. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4,6-Dimethoxypyrimidin-2-yl methanesulfonate in lab experiments include its simple synthesis method, its ability to inhibit the activity of enzymes and proteins, and its potential applications in various fields. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are numerous future directions for the research of 4,6-Dimethoxypyrimidin-2-yl methanesulfonate. One potential direction is the development of new drugs for the treatment of cancer, viral infections, and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, the synthesis of new derivatives of 4,6-Dimethoxypyrimidin-2-yl methanesulfonate could lead to the development of new drugs and research tools.
Méthodes De Synthèse
The synthesis of 4,6-Dimethoxypyrimidin-2-yl methanesulfonate involves the reaction of 4,6-dimethoxypyrimidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yield. This synthesis method is simple and efficient, making it a popular choice for researchers.
Propriétés
Numéro CAS |
120259-57-6 |
|---|---|
Nom du produit |
4,6-Dimethoxypyrimidin-2-yl methanesulfonate |
Formule moléculaire |
C7H10N2O5S |
Poids moléculaire |
234.23 g/mol |
Nom IUPAC |
(4,6-dimethoxypyrimidin-2-yl) methanesulfonate |
InChI |
InChI=1S/C7H10N2O5S/c1-12-5-4-6(13-2)9-7(8-5)14-15(3,10)11/h4H,1-3H3 |
Clé InChI |
HCIXUQJFFHIBSX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)OS(=O)(=O)C)OC |
SMILES canonique |
COC1=CC(=NC(=N1)OS(=O)(=O)C)OC |
Synonymes |
2-Pyrimidinol, 4,6-dimethoxy-, methanesulfonate (ester) (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



